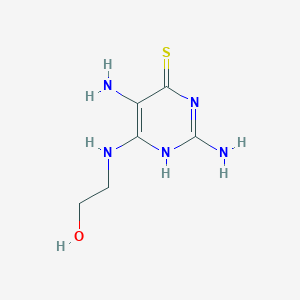
n,n'-Benzene-1,4-diylbis(n-nitrosoacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n’-Benzene-1,4-diylbis(n-nitrosoacetamide): is an organic compound characterized by the presence of nitroso groups attached to acetamide moieties, which are further connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Benzene-1,4-diylbis(n-nitrosoacetamide) typically involves the reaction of benzene-1,4-diamine with nitrosoacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
- Dissolution of benzene-1,4-diamine in a suitable solvent such as dichloromethane.
- Addition of nitrosoacetyl chloride dropwise while maintaining the temperature at around 0°C.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Purification of the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of n,n’-Benzene-1,4-diylbis(n-nitrosoacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: n,n’-Benzene-1,4-diylbis(n-nitrosoacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitroso groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso groups are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
n,n’-Benzene-1,4-diylbis(n-nitrosoacetamide) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of n,n’-Benzene-1,4-diylbis(n-nitrosoacetamide) involves its interaction with molecular targets such as enzymes and proteins. The nitroso groups can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their structure and function. This interaction can result in the inhibition of enzyme activities or the disruption of protein-protein interactions, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
n,n’-Benzene-1,4-diylbis(n,4-dimethylbenzenesulfonamide): Similar structure but with sulfonamide groups instead of nitroso groups.
n,n’-Benzene-1,4-diylbis(2-chloroacetamide): Contains chloroacetamide groups instead of nitrosoacetamide groups.
Uniqueness: n,n’-Benzene-1,4-diylbis(n-nitrosoacetamide) is unique due to the presence of nitroso groups, which impart distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
46893-09-8 |
|---|---|
Formule moléculaire |
C10H10N4O4 |
Poids moléculaire |
250.21 g/mol |
Nom IUPAC |
N-[4-[acetyl(nitroso)amino]phenyl]-N-nitrosoacetamide |
InChI |
InChI=1S/C10H10N4O4/c1-7(15)13(11-17)9-3-5-10(6-4-9)14(12-18)8(2)16/h3-6H,1-2H3 |
Clé InChI |
QXDUVTBORLYBPL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)N=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


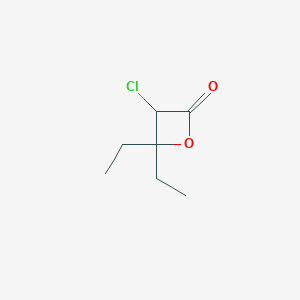
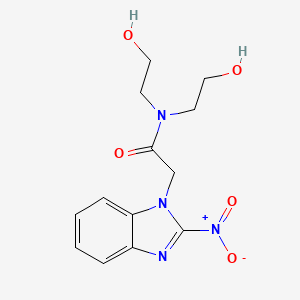
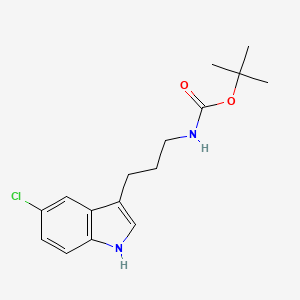
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)

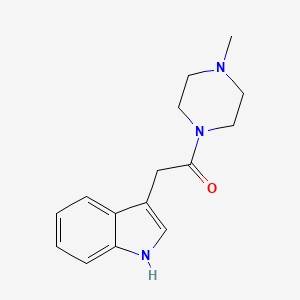
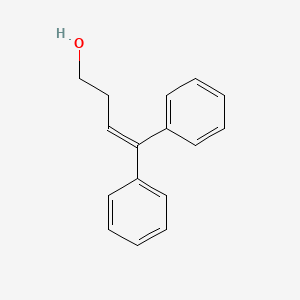

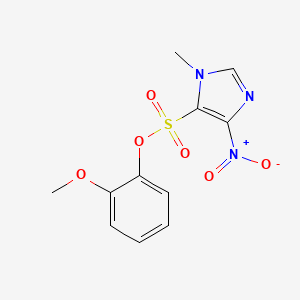

![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
![2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14013072.png)
